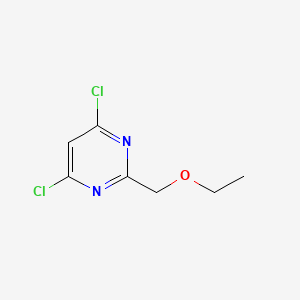

4,6-Dichloro-2-(ethoxymethyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dichloro-2-(ethoxymethyl)pyrimidine is a chemical compound with the CAS Number: 3122-82-5 . Its IUPAC name is (4,6-dichloro-2-pyrimidinyl)methyl ethyl ether . The molecular weight of this compound is 207.06 . It is usually in the form of oil .

Synthesis Analysis

The synthesis of 4,6-Dichloro-2-(ethoxymethyl)pyrimidine involves various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis

The InChI code for 4,6-Dichloro-2-(ethoxymethyl)pyrimidine is 1S/C7H8Cl2N2O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

4,6-Dichloro-2-(ethoxymethyl)pyrimidine undergoes various chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Physical And Chemical Properties Analysis

4,6-Dichloro-2-(ethoxymethyl)pyrimidine has a molecular weight of 207.06 . It is usually in the form of oil . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications

- Application : 4,6-Dichloro-2-(ethoxymethyl)pyrimidine serves as a starting reagent for synthesizing various pyrimidine derivatives. Researchers employ it to create novel compounds with potential therapeutic activities .

- Application : 4,6-Dichloro-2-(ethoxymethyl)pyrimidine exhibits inhibitory responses against key inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. These properties make it a potential candidate for developing anti-inflammatory agents .

- Application : Based on the structure of 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid, researchers discovered a new family of strong 5-LOX inhibitors. These compounds, including derivatives of 4,6-Dichloro-2-(ethoxymethyl)pyrimidine, have potential therapeutic implications .

- Application : 4,6-Dichloro-2-(ethoxymethyl)pyrimidine reacts with EtONa to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. This multifunctionalized pyrimidine scaffold can be further modified for various applications .

- Application : Researchers use 4,6-Dichloro-2-(ethoxymethyl)pyrimidine as a starting material for the synthesis of disubstituted pyrimidines via tandem amination and Suzuki-Miyaura cross-coupling reactions. These compounds find applications in medicinal chemistry and material science .

- Application : Detailed SAR analysis of pyrimidines, including derivatives of 4,6-Dichloro-2-(ethoxymethyl)pyrimidine, provides insights for creating novel analogues with enhanced anti-inflammatory activities and minimal toxicity. Researchers can explore modifications to optimize therapeutic properties .

Synthesis of Pyrimidine Derivatives

Anti-Inflammatory Effects

5-Lipoxygenase (5-LOX) Inhibition

Multifunctionalized Pyrimidine Scaffold

Biarylpyrimidine Synthesis

Exploring Novel Analogues

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The complexity of the chemistry of pyrimidines often makes it difficult to access specific pyrimidine targets from a simple and symmetrical pyrimidine scaffold, indicating the necessity for asymmetrical and sometimes multi-functionalized scaffolds . This suggests that future research could focus on developing more efficient methods for the synthesis of asymmetrical and multi-functionalized pyrimidines.

properties

IUPAC Name |

4,6-dichloro-2-(ethoxymethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDUJAPRBBVWSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC(=CC(=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-2-(ethoxymethyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)

![8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2812527.png)

![3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2812529.png)

![1-(3-Chlorophenyl)-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2812533.png)

![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)